ETHYL 2-{2-[(6-AMINO-4-OXO-1,4-DIHYDROPYRIMIDIN-2-YL)SULFANYL]BUTANAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
Description
This compound features a tetrahydrobenzothiophene core esterified at the 3-position, linked via a sulfanyl-butanamido bridge to a 6-amino-4-oxo-1,4-dihydropyrimidine moiety. The dihydropyrimidinone ring is a known pharmacophore in medicinal chemistry, often associated with hydrogen-bonding interactions in enzyme inhibition. The benzothiophene system, partially saturated, may enhance metabolic stability compared to fully aromatic analogs. The ethyl ester group likely contributes to lipophilicity, influencing bioavailability .
Properties
IUPAC Name |
ethyl 2-[2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]butanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4S2/c1-3-11(29-19-21-13(20)9-14(24)22-19)16(25)23-17-15(18(26)27-4-2)10-7-5-6-8-12(10)28-17/h9,11H,3-8H2,1-2H3,(H,23,25)(H3,20,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCJNBDYXAOFBPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C2=C(S1)CCCC2)C(=O)OCC)SC3=NC(=CC(=O)N3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{2-[(6-AMINO-4-OXO-1,4-DIHYDROPYRIMIDIN-2-YL)SULFANYL]BUTANAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps. The process begins with the preparation of the core benzothiophene structure, followed by the introduction of the pyrimidine and butanamido groups. Common reagents used in these reactions include ethyl chloroformate, thiourea, and various amines. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost considerations, and environmental impact. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Amide Group Transformations
The butanamido group (–CONH–CH₂CH₂CH₂–) may undergo reactions such as:
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Hydrolysis : Under basic or acidic conditions, the amide could hydrolyze to form a carboxylic acid.
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Nucleophilic Attack : The carbonyl oxygen may participate in reactions with nucleophiles like amines or hydrazines.
Sulfanyl (Thioether) Group
The sulfanyl bridge (–S–) linking the pyrimidine and benzothiophene moieties is reactive in:
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Oxidation : Conversion to sulfoxide or sulfone under oxidizing agents like H₂O₂.
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Reduction : Cleavage of the S–C bond using reagents like LiAlH₄.
Ethyl Ester Reactivity
The ethyl ester (–COOEt) may react via:
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Hydrolysis : Conversion to the carboxylic acid under alkaline conditions.
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Amide Formation : Reaction with amines to form amides.
Dihydropyrimidinone Formation
The 6-amino-4-oxo-1,4-dihydropyrimidin-2-yl moiety may undergo cyclization via:
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Imine Formation : Reaction of the amino group with carbonyl compounds.
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Ring Closure : Intramolecular reactions to form the pyrimidine ring .
Thiophene Ring Chemistry
The benzothiophene core may participate in:
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Electrophilic Substitution : Reactivity at positions α and β to the sulfur atom.
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Oxidative Dimerization : Formation of disulfide bonds under oxidizing conditions.
Reaction Conditions and Monitoring
| Reaction Type | Typical Conditions | Monitoring Methods |
|---|---|---|
| Amide Coupling | Room temperature, dichloromethane, coupling agents (e.g., EDC/HOBt) | TLC, NMR |
| Cyclization | Acetic anhydride, reflux | TLC, IR (C=O stretch) |
| Hydrolysis | Alkaline aqueous solutions (e.g., NaOH) | pH monitoring, HPLC |
Biological Activity Correlations
While direct data on this compound is limited, related derivatives exhibit:
Scientific Research Applications
Chemical Properties and Structure
This compound features a unique combination of functional groups that include a dihydropyrimidine moiety, a benzothiophene core, and a carboxylate ester. The structural complexity allows for diverse chemical reactivity and biological interactions.
Structural Formula
Medicinal Chemistry
Ethyl 2-{2-[(6-amino-4-oxo-1,4-dihydropyrimidin-2-yl)sulfany]butanamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been investigated for its potential therapeutic effects:
- Anti-inflammatory Properties : Studies suggest that compounds with similar structures exhibit anti-inflammatory activities by inhibiting specific enzymes involved in inflammatory pathways.
- Anticancer Activity : The compound's ability to interact with biological targets makes it a candidate for anticancer drug development. Its mechanism may involve the modulation of enzyme activity linked to tumor growth.
Biological Applications
The compound is being explored for its role as an enzyme inhibitor or receptor modulator:
- Enzyme Inhibition : Research indicates that similar compounds can inhibit enzymes such as human leukocyte elastase (HLE), which plays a role in inflammatory processes and tissue remodeling .
Material Science
In addition to its biological applications, this compound can serve as a building block in the synthesis of novel materials:
- Synthesis of Complex Molecules : The unique functional groups allow it to be used as a precursor in the synthesis of more complex organic molecules for various industrial applications.
Anti-inflammatory Research
A study demonstrated that derivatives of dihydropyrimidines exhibit significant inhibition of pro-inflammatory cytokines in vitro. Such findings suggest that ethyl 2-{2-[...]} could lead to the development of new anti-inflammatory agents .
Anticancer Investigations
Research on compounds similar to ethyl 2-{2-[...]} has shown promising results in preclinical models where they inhibited cancer cell proliferation through apoptosis induction . This highlights the potential of this compound in cancer therapeutics.
Mechanism of Action
The mechanism by which ETHYL 2-{2-[(6-AMINO-4-OXO-1,4-DIHYDROPYRIMIDIN-2-YL)SULFANYL]BUTANAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved can vary but often include key proteins involved in disease processes.
Comparison with Similar Compounds
Structural and Functional Group Analysis
ETHYL 4-((2-[(4-FLUOROBENZOYL)AMINO]PHENYL)SULFANYL)-2-(METHYLSULFANYL)-5-PYRIMIDINECARBOXYLATE (CAS 478079-36-6)
- Core structure: Pyrimidine ring substituted with methylsulfanyl and fluorobenzoylamino-phenylsulfanyl groups.
- Methylsulfanyl group increases hydrophobicity (XLogP3 = 4.6) compared to amino-oxo substituents in the target compound. Single hydrogen-bond donor (vs. two in the target compound: amino and oxo groups) .
Target Compound
- Core structure: Benzothiophene fused with a dihydropyrimidinone.
- Key features: Amino and oxo groups on the pyrimidine ring enable strong hydrogen-bond interactions. Partially saturated benzothiophene may reduce planarity, affecting π-π stacking but improving solubility. Butanamido linker adds conformational flexibility compared to rigid phenylsulfanyl groups in the analog above.
Physicochemical Properties
Key observations :
- The analog’s fluorine substituent and methylsulfanyl group contribute to higher logP, favoring lipid bilayer penetration.
Biological Activity
The compound ETHYL 2-{2-[(6-AMINO-4-OXO-1,4-DIHYDROPYRIMIDIN-2-YL)SULFANYL]BUTANAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a novel derivative that has garnered attention for its potential biological activities. This article reviews existing literature on its pharmacological properties, mechanisms of action, and therapeutic implications.
Chemical Structure
The chemical structure of the compound is complex, featuring multiple functional groups that contribute to its biological activity. The core structure includes a benzothiophene moiety linked to a dihydropyrimidinone derivative, which is known for various pharmacological activities.
Research indicates that the compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The dihydropyrimidinone core is known to inhibit enzymes such as human leukocyte elastase (HLE), which plays a role in inflammatory responses and tissue remodeling .
- Antioxidant Properties : Compounds with similar structures have demonstrated antioxidant activity, potentially mitigating oxidative stress in cells .
- Calcium Channel Modulation : Some derivatives have been shown to block L-type calcium channels, which are critical in cardiovascular function and muscle contraction .
Biological Activity
The biological activity of the compound can be summarized as follows:
Case Studies and Research Findings
Several studies have explored the biological effects of similar compounds:
- A study investigating the structure-activity relationship (SAR) of dihydropyrimidinones found that modifications at specific positions significantly enhanced their potency as enzyme inhibitors .
- Another research highlighted the potential of dihydropyrimidinones in treating Alzheimer's disease by enhancing cognitive function through acetylcholinesterase inhibition .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of this compound, and how can reaction conditions be optimized?
- Methodological Answer : A multi-step synthesis approach is typically employed, starting with the condensation of 6-amino-4-oxo-1,4-dihydropyrimidine-2-thiol with a suitably functionalized butanamide intermediate. Key steps include thioether bond formation and subsequent coupling with the benzothiophene carboxylate moiety. Reaction optimization should utilize factorial design (e.g., varying temperature, solvent polarity, and catalyst loading) to maximize yield and purity . Chromatographic purification (e.g., flash column chromatography with gradient elution) is critical to isolate intermediates .
Q. How can researchers validate the compound’s antioxidant activity in vitro, and what assays are methodologically robust?
- Methodological Answer : Standard assays include DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging and FRAP (ferric reducing antioxidant power). For reproducibility, use triplicate measurements with positive controls (e.g., ascorbic acid) and normalize results to compound concentration. Ensure solvent compatibility (e.g., DMSO concentration ≤1% to avoid interference) .
Q. What spectroscopic techniques are essential for structural characterization, and how should data discrepancies be resolved?
- Methodological Answer : Combine NMR (¹H, ¹³C, and 2D COSY/HSQC), FT-IR, and high-resolution mass spectrometry (HRMS). For ambiguous peaks (e.g., overlapping signals in the benzothiophene region), employ computational NMR prediction tools or variable-temperature NMR to resolve conformational dynamics .
Advanced Research Questions
Q. How can AI-driven process simulation enhance the scalability of this compound’s synthesis?
- Methodological Answer : Integrate COMSOL Multiphysics with machine learning algorithms to model reaction kinetics and optimize parameters (e.g., flow rates in continuous reactors). Real-time adjustments via AI can mitigate exothermic risks and improve yield in scaled-up processes .
Q. What mechanistic studies are recommended to elucidate the compound’s anti-inflammatory activity at the molecular level?
- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to predict interactions with COX-2 or NF-κB pathways. Validate findings with surface plasmon resonance (SPR) to measure binding affinity and Western blotting to assess protein expression changes in LPS-induced macrophage models .
Q. How should researchers address contradictions in stability data under varying pH and temperature conditions?
- Methodological Answer : Employ a factorial design matrix to test stability across pH (2–10) and temperature (4–40°C). Use HPLC-UV to quantify degradation products. For conflicting results, apply Arrhenius kinetics to extrapolate shelf-life and identify critical degradation pathways .
Q. What theoretical frameworks are applicable for hypothesizing the compound’s dual antioxidant and anti-inflammatory effects?
- Methodological Answer : Link the research to the "free radical theory of inflammation," which posits oxidative stress as a driver of inflammatory cascades. Design experiments to measure ROS (reactive oxygen species) suppression and cytokine (e.g., IL-6, TNF-α) inhibition in parallel, ensuring alignment with biochemical pathway models .
Q. How can bibliometric analysis guide the identification of underexplored research avenues for this compound?
- Methodological Answer : Conduct a systematic review using databases (PubMed, Scopus) to map existing studies. Keywords: "pyrimidine derivatives," "benzothiophene carboxylates," "sulfanyl butanamide." Use VOSviewer to visualize research gaps, such as limited in vivo neuroprotective studies or unexplored synergies with existing therapeutics .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
